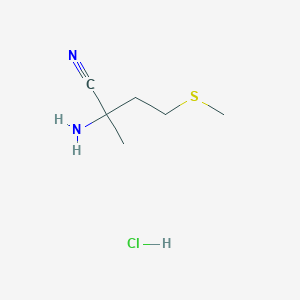

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride

Description

Historical Context and Discovery

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride emerged as a compound of interest in the early 21st century, with its first documented synthesis appearing in chemical literature around 2012. The compound’s development aligns with advancements in nitrile chemistry and organosulfur compound research, particularly in the design of sterically hindered aminonitriles for asymmetric synthesis. Early applications focused on its utility as a synthetic intermediate in pharmaceutical research, where its unique combination of functional groups enabled novel reaction pathways.

Nomenclature and Systematic Naming Conventions

The compound’s systematic IUPAC name, 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride , derives from its structural features:

- 2-amino : Indicates the amino (-NH₂) group at position 2

- 2-methyl : Denotes the methyl (-CH₃) substituent at position 2

- 4-(methylsulfanyl) : Specifies the methylthio (-S-CH₃) group at position 4

- butanenitrile : Four-carbon chain with a nitrile (-C≡N) terminus

- hydrochloride : Salt form with hydrochloric acid

Alternative designations include:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1803586-03-9 | |

| SMILES Notation | CC(C#N)(CCSC)N.Cl | |

| Molecular Formula | C₆H₁₃ClN₂S |

Position in Nitrile Chemistry

This compound occupies a specialized niche within nitrile chemistry due to three distinctive characteristics:

- Steric hindrance : The quaternary carbon at position 2 creates significant spatial constraints

- Dual functionality : Combines nucleophilic (amino) and electrophilic (nitrile) centers

- Chiral potential : The asymmetric carbon enables enantioselective synthesis applications

Its structural complexity contrasts with simpler aminonitriles like 2-aminopropionitrile (C₃H₆N₂), demonstrating enhanced stability against racemization.

Structural Relationship to Similar Organosulfur Compounds

The methylsulfanyl group establishes critical relationships with sulfur-containing analogs:

These structural analogs inform reactivity predictions, particularly in thioether oxidation and nucleophilic substitution reactions.

Significance in Aminonitrile Research

The compound addresses two critical challenges in contemporary aminonitrile chemistry:

- Steric control : The 2-methyl group suppresses unwanted side reactions at the β-carbon

- Solubility enhancement : Hydrochloride salt form improves aqueous solubility versus free base

Recent catalytic asymmetric syntheses using ammonium salts demonstrate its potential for producing chiral amines with >90% enantiomeric excess. This positions it as a valuable building block for:

- Non-proteinogenic amino acid synthesis

- Heterocyclic compound construction

- Metal-organic framework precursors

Ongoing research explores its role in Strecker-type reactions under green chemistry conditions, eliminating traditional cyanide reagents.

Properties

IUPAC Name |

2-amino-2-methyl-4-methylsulfanylbutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S.ClH/c1-6(8,5-7)3-4-9-2;/h3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKJCDLTBDNWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Nitrile Intermediate

The core approach involves synthesizing 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile through a multi-component reaction involving suitable precursors:

-

- 2-bromo-butyric acid methyl esters or analogous derivatives

- Ammonia or ammonium salts

- Propionic aldehyde or related aldehyde compounds

- Methylthiol or methylsulfanyl derivatives

-

- Conducted in methanol or isopropyl alcohol as solvents

- Temperature maintained between 0-50°C

- Under normal or slightly elevated pressure

- Using ammonia in excess (molar ratio > 2:1 relative to aldehyde) to facilitate amination

-

- Nucleophilic substitution or addition reactions lead to the formation of the nitrile group, with subsequent amination at the amino position.

- The process favors high yield and minimal by-products, as demonstrated in patent CN103012190A, where methyl esters are converted to amino derivatives via ammonification.

Step 2: Hydrolysis to the Corresponding Amine

- The nitrile is hydrolyzed to the amine using aqueous alkali (e.g., sodium hydroxide, potassium hydroxide, or calcium hydroxide).

- Catalysts such as acetone or other organic solvents may be employed to enhance hydrolysis efficiency.

- Hydrolysis conditions:

- Temperature: 0-30°C

- pH adjusted to 7-8 with hydrochloric or sulfuric acid post-hydrolysis to neutralize and prepare for salt formation.

Step 3: Formation of Hydrochloride Salt

- The free amine is reacted with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.

- The salt is isolated by filtration, washing, and drying, yielding 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride .

Alternative Synthetic Route: Ammonification of Bromo Derivatives

According to patent CN103012190A, an alternative method involves:

-

- 2-bromo-butyric acid methyl esters

-

- Reacted with ammonia in methanol at low temperature (~10°C), followed by incubation at 20-40°C for 38-42 hours.

- The reaction mixture is evaporated under reduced pressure, and the residue is refluxed with anhydrous isopropyl alcohol.

- Crystallization and filtration yield the amino ester, which is then converted to the nitrile via dehydration or other suitable transformations.

-

- The amino compound is treated with hydrogen chloride gas, resulting in the hydrochloride salt after filtration and drying.

Research Findings and Data Tables

| Preparation Step | Reagents | Conditions | Yield / Remarks |

|---|---|---|---|

| Nitrile formation | 2-bromo-butyric acid methyl ester, ammonia, propionic aldehyde | 0-50°C, methanol or isopropyl alcohol | High yield, minimal by-products |

| Hydrolysis | Aqueous alkali (NaOH, KOH, Ca(OH)₂) | 0-30°C, pH 7-8 | Efficient conversion to amine |

| Salt formation | HCl gas or HCl solution | Room temperature | Pure hydrochloride salt obtained |

Note: The exact yields vary depending on reaction scale and purity of starting materials but generally range from 70-90% for the nitrile synthesis and 80-95% for salt formation.

Research Findings and Considerations

- Environmental Impact : The methods emphasize minimal waste generation, with recycling of aqueous phases and controlled use of organic solvents, aligning with green chemistry principles.

- Operational Simplicity : Reactions are conducted under mild conditions, with straightforward purification steps such as crystallization or filtration.

- Material Cost : Starting materials like methyl esters and ammonia are inexpensive and readily available, making these methods economically feasible.

Summary of Key Points

- The primary synthesis involves multi-step reactions starting from bromo or ester derivatives, ammonia, and aldehydes.

- Hydrolysis of nitrile intermediates to amines is achieved with aqueous alkali, followed by salt formation with HCl.

- The process is optimized for high yield, purity, and environmental safety, with variations tailored to specific laboratory or industrial setups.

- Patent literature provides detailed protocols emphasizing operational simplicity and waste minimization, making these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the development of antihypertensive drugs, specifically those belonging to the sartan class (angiotensin II receptor blockers). The compound's structural characteristics allow for modifications that enhance bioactivity and selectivity towards specific biological targets.

Case Study: Sartan Synthesis

A recent patent outlines a method for synthesizing S-2-amino-butanamide from 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride. This process highlights the compound's utility in producing high-purity pharmaceutical intermediates with minimal environmental impact due to reduced waste generation during synthesis .

Synthetic Chemistry

The compound is utilized in various synthetic pathways to create more complex molecules. Its reactivity allows it to participate in nucleophilic substitutions and condensation reactions, making it valuable for chemists looking to design novel compounds.

Table: Synthetic Reactions Involving 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile Hydrochloride

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form substituted products | Various amines |

| Condensation | Combines with carbonyl compounds to form imines | Imines and amides |

| Hydrolysis | Undergoes hydrolysis to yield corresponding acids | Amino acids |

Agricultural Chemistry

Emerging research suggests potential applications of this compound in agricultural chemistry, particularly as a precursor for developing agrochemicals that can enhance crop yield or resistance to pests. The presence of the methylsulfanyl group may impart unique properties beneficial for plant growth regulators.

Research Insight

Studies are ongoing to explore how derivatives of 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride can function as bioactive agents in plant protection, highlighting its potential role in sustainable agriculture .

Material Science

The compound's unique chemical structure also positions it as a candidate for research into new materials, particularly those that might exhibit interesting electronic or photonic properties. This area is still largely exploratory but could lead to innovative applications in electronics and nanotechnology.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing biochemical pathways. The methylsulfanyl group can undergo metabolic transformations, further modulating its activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with compounds from the evidence:

Reactivity and Stability

- Nitrile vs. Ester/Amide : The nitrile group in the target compound is more reactive than the ester () or amide () groups. Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, offering versatility in synthetic pathways. In contrast, esters and amides are more stable but less reactive .

- Chirality: The (2S)-configuration in ’s compound suggests enantioselective applications, whereas the target compound’s 2-amino-2-methyl group may introduce steric hindrance affecting binding properties .

Pharmaceutical Relevance

- Phenothiazine Derivatives (): The methylsulfanyl group in phenothiazines (e.g., mesoridazine impurities) is critical for antipsychotic activity. While the target compound lacks a phenothiazine core, its methylsulfanyl group could contribute to similar bioactivity or serve as an intermediate in related syntheses .

- Hydrochloride Salts : Both the target compound and ’s amide derivative are hydrochloride salts, enhancing solubility for drug formulation .

Biological Activity

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure and functional groups suggest potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride is . The presence of the amino group, methyl groups, and a thiomethyl substituent contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds with similar structures. While specific data on 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride is limited, related compounds have shown significant activity against various bacterial strains. For example:

| Compound | Activity | Target Organisms |

|---|---|---|

| 2-Aminothiazole | Antimalarial | Plasmodium falciparum |

| Benzoxazole derivatives | Antimicrobial | Pseudomonas aeruginosa, Klebsiella pneumoniae |

These findings suggest that 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride may also exhibit similar antimicrobial properties due to its structural analogies.

Anticancer Potential

The anticancer potential of compounds containing amino and thiomethyl groups has been documented in various studies. For instance, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines. Although direct studies on 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride are lacking, its structural features may confer similar activities.

The exact mechanism of action for 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride is not well-documented. However, compounds with similar functional groups often interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. This suggests a potential for modulating pathways involved in cell growth and apoptosis.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various thiazole derivatives against Plasmodium falciparum. The findings indicated that structural modifications could enhance activity, implying that similar approaches could be applied to 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride to optimize its efficacy.

- Anticancer Activity : Research into benzoxazole derivatives demonstrated their ability to inhibit cancer cell growth through multiple pathways, including apoptosis induction. These insights could guide future investigations into the anticancer potential of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride, and how can purity be optimized?

- Methodology : A plausible synthesis involves nitrile formation via Strecker synthesis or nucleophilic substitution, followed by thioether introduction using methylsulfanyl reagents. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography with silica gel. Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm final product purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Key Challenges : Avoid hydrolysis of the nitrile group under acidic conditions; use inert atmospheres (argon) during synthesis .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Analytical Techniques :

- NMR : ¹H NMR (D2O) should show signals for the amino group (δ 1.5–2.0 ppm, singlet for -CH(CH3)2), methylsulfanyl (δ 2.1 ppm, singlet), and nitrile (indirectly inferred via IR).

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]+ at m/z 193.1 (calculated for C7H14N2SCl).

- Elemental Analysis : Match calculated (C: 37.7%, H: 6.6%) and observed values .

Q. What storage conditions are critical to maintain compound stability?

- Guidelines : Store under argon at –20°C in airtight, light-resistant containers. Avoid exposure to moisture due to hydrolysis risks (e.g., nitrile conversion to amide). Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or redox processes?

- Methodology : Use isotopic labeling (e.g., ¹⁵N in the amino group) to track reaction pathways via NMR or MS. Kinetic studies (e.g., variable-temperature HPLC) can identify rate-determining steps. Computational modeling (DFT) may predict transition states for nitrile-thioether interactions .

- Data Interpretation : Compare experimental activation energies (Ea) with theoretical values to resolve mechanistic ambiguities.

Q. What strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotective effects)?

- Root Cause Analysis :

- Purity Discrepancies : Validate compound purity across studies using orthogonal methods (e.g., HPLC + melting point).

- Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and control for redox-active impurities (e.g., trace metals).

- Dosage Effects : Perform dose-response curves (1–100 µM) to identify non-linear effects .

Q. How can this compound be integrated into drug discovery pipelines for targeted delivery?

- Experimental Design :

- Prodrug Synthesis : Conjugate the nitrile group to esterase-sensitive linkers for site-specific activation.

- In Vitro Testing : Assess permeability via Caco-2 monolayers and metabolic stability in liver microsomes.

- In Vivo PK/PD : Use radiolabeled (¹⁴C) compound to track bioavailability and tissue distribution in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.